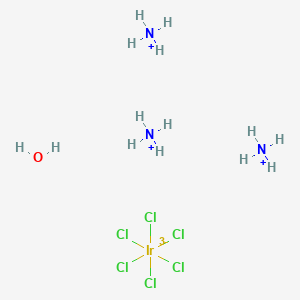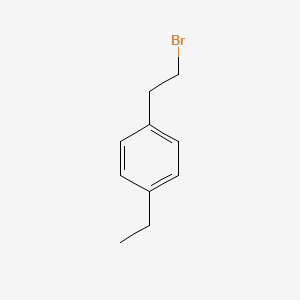
1-(2-Bromoethyl)-4-ethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the papers. For instance, paper describes the synthesis of 1-bromo-2,4-dinitrobenzene, which is achieved by nitration of bromobenzene in water. Similarly, paper discusses the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene via the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane. Paper details the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene through diazotization and bromination of 3,4-dimethylbenzenamine. These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-4-ethylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often determined using techniques such as X-ray diffraction, as seen in paper , where the crystal structures of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene were analyzed. Similarly, paper reports the crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene. These studies provide insights into the conformation and arrangement of brominated substituents on aromatic rings, which is relevant for understanding the molecular structure of 1-(2-Bromoethyl)-4-ethylbenzene.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds is explored in several papers. Paper describes the use of 2-bromo-1-ethynylbenzenes in a nickel(0) complex-mediated synthesis of dibenzopentalenes, demonstrating the potential of brominated aromatics to participate in complex-forming reactions. Paper outlines the direct alkylation of a brominated aniline derivative, which is a reaction type that could be relevant for modifying 1-(2-Bromoethyl)-4-ethylbenzene.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-Bromoethyl)-4-ethylbenzene are not directly reported, the properties of similar brominated compounds can provide some context. For example, paper synthesizes a brominated benzophenone derivative and characterizes it using various spectroscopic techniques, which could be used to infer some properties of 1-(2-Bromoethyl)-4-ethylbenzene. The solubility, melting points, and reactivity of these compounds are influenced by the presence of bromine and other substituents on the aromatic ring.
Applications De Recherche Scientifique
Crystal Structure and Reactivity
A study focused on the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing insights into crystal structures and chemical reactivity. The research demonstrated various solvate formations, differing crystalline environments, and attempts to explain reactivity towards the formation of propellane derivatives. This kind of structural analysis is crucial for understanding the chemical and physical properties of bromoethylated compounds, potentially including 1-(2-Bromoethyl)-4-ethylbenzene (Szlachcic, Migda, & Stadnicka, 2007).
Organic Synthesis
Several studies have highlighted the use of N-halosulfonamides, including poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), as efficient catalysts for the synthesis of various organic compounds under solvent-free conditions. These works emphasize the role of bromoethylated compounds in facilitating green chemistry approaches, offering pathways for the synthesis of triazines and 2H-indazolo[2,1-b]phthalazine-triones with excellent yields. Such methodologies underscore the potential utility of 1-(2-Bromoethyl)-4-ethylbenzene in organic synthesis (Ghorbani‐Vaghei et al., 2015).
Reactivity and Mechanism Studies
Investigations into the behavior of 1-(2-bromoethyl)-4-nitrobenzene in OH−-induced β-elimination reactions have provided valuable insights into reactivity and mechanisms in different solvent mixtures. Understanding these reactions is crucial for designing and optimizing synthetic routes in organic chemistry, potentially informing the use of compounds like 1-(2-Bromoethyl)-4-ethylbenzene in similar contexts (Alunni, Melis, & Ottavi, 2006).
Advanced Materials and Chemistry
Further research has explored the fabrication of crosslinked polybenzimidazole membranes using trifunctional bromomethyls for high-temperature proton exchange membrane fuel cells. This study showcases the application of bromoethylated compounds in developing materials with enhanced performance for energy technologies. The crosslinking approach described could be relevant for manipulating the properties of materials derived from or incorporating 1-(2-Bromoethyl)-4-ethylbenzene, indicating its potential utility in material science and engineering (Yang et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-bromoethyl)-4-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJWFXOZYZDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600233 | |
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-ethylbenzene | |
CAS RN |
259818-85-4 | |
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259818-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



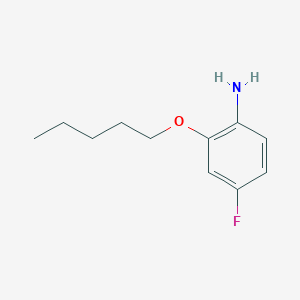
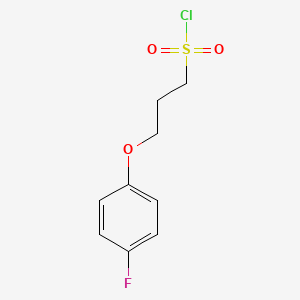



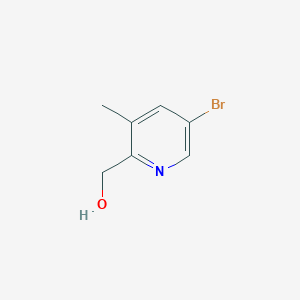

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)





